molecular formula C17H16Cl2O4 B1673361 KB-141 CAS No. 219691-94-8

KB-141

Número de catálogo: B1673361
Número CAS: 219691-94-8
Peso molecular: 355.2 g/mol
Clave InChI: OZYQIQVPUZANTM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

La síntesis de KB-141 implica varios pasos, comenzando con la preparación de la estructura principal, seguida de la introducción de grupos funcionales. La ruta sintética generalmente implica la reacción de 3,5-diclorofenol con bromuro de 4-hidroxi-3-isopropilbencilo en presencia de una base para formar el enlace éter. Este intermedio se somete luego a reacciones adicionales para introducir la porción de ácido acético . Los métodos de producción industrial pueden implicar la optimización de las condiciones de reacción para mejorar el rendimiento y la pureza, como el control de la temperatura, la presión y el uso de catalizadores.

Análisis De Reacciones Químicas

KB-141 experimenta varias reacciones químicas, que incluyen:

Aplicaciones Científicas De Investigación

Key Mechanisms:

  • Increased Metabolic Rate : KB-141 enhances oxygen consumption (MVO2) and metabolic rate in various animal models, indicating its potential for weight management.
  • Lipid Lowering Effects : The compound has shown promise in reducing serum cholesterol and low-density lipoprotein (LDL) levels, which are critical factors in cardiovascular health.
  • Improved Insulin Sensitivity : In preclinical studies, this compound improved glucose tolerance and insulin sensitivity, suggesting benefits for diabetic patients.

Obesity Management

This compound has been evaluated for its efficacy in reducing body weight in models of obesity. Research indicates that it can significantly lower body weight without adversely affecting heart rate, making it a safer alternative to traditional thyroid hormone treatments.

StudyModelResults
Grover et al. (2006)Cholesterol-fed ratsIncreased MVO2 by 10-fold; reduced cholesterol by 27-fold with no significant increase in heart rate .
OUP (2017)ob/ob miceReduced serum cholesterol and improved glucose tolerance .

Hyperlipidemia Treatment

The compound has been studied for its potential to manage hyperlipidemia. In clinical trials, this compound demonstrated marked reductions in LDL levels, showcasing its utility as a lipid-lowering agent.

StudyPopulationFindings
Clinical TrialsHuman subjectsSignificant LDL reduction reported; however, further studies are warranted due to adverse effects noted in animal models .

Diabetes Management

Research indicates that this compound may enhance insulin sensitivity and aid in glucose metabolism, positioning it as a potential treatment for type 2 diabetes.

StudyModelResults
OUP (2017)High-fat diet ratsImproved insulin sensitivity and normalized serum triglycerides .

Case Study 1: Weight Reduction in Obesity Models

In a series of experiments involving mice genetically predisposed to obesity, this compound was administered over several weeks. Results showed a consistent reduction in body weight alongside improved metabolic markers such as decreased serum cholesterol levels and enhanced insulin sensitivity.

Case Study 2: Cholesterol Management

A study involving hyperlipidemic rats demonstrated that treatment with this compound led to significant reductions in total cholesterol and LDL levels. These findings support the hypothesis that TRβ agonists can effectively manage lipid profiles without the typical side effects associated with other treatments.

Mecanismo De Acción

KB-141 ejerce sus efectos uniéndose selectivamente al receptor de la hormona tiroidea beta. Esta unión induce cambios conformacionales en el receptor, permitiéndole interactuar con los coactivadores y regular la transcripción genética. La activación del receptor de la hormona tiroidea beta conduce a un aumento de la tasa metabólica, niveles reducidos de colesterol y un metabolismo lipídico mejorado .

Comparación Con Compuestos Similares

KB-141 es único debido a su alta selectividad para el receptor de la hormona tiroidea beta, lo que minimiza los efectos secundarios cardíacos comúnmente asociados con los agonistas no selectivos del receptor de la hormona tiroidea. Los compuestos similares incluyen:

This compound destaca por sus posibles beneficios terapéuticos con efectos adversos reducidos, lo que lo convierte en un candidato prometedor para futuras investigaciones y desarrollo.

Actividad Biológica

KB-141 is a selective agonist for the thyroid hormone receptor beta (TRβ), known for its potential therapeutic applications in obesity, hypercholesterolemia, and diabetes management. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound selectively activates TRβ, which plays a crucial role in regulating metabolic processes. Unlike TRα, TRβ activation primarily influences lipid metabolism and energy expenditure without significant cardiac side effects. The selectivity of this compound towards TRβ over TRα is essential for its therapeutic profile, minimizing adverse cardiovascular effects often associated with non-selective thyroid hormone therapies.

Pharmacological Effects

1. Anti-Obesity and Lipid-Lowering Effects:
Research indicates that this compound significantly reduces body weight and plasma cholesterol levels. In a study involving diet-induced obese (DIO) mice, this compound administration resulted in a notable reduction in total plasma cholesterol after two weeks of treatment. The effective dose (ED50) for cholesterol reduction was found to be 0.05 mg/kg .

2. Effects on Lipid Metabolism:
this compound has been shown to enhance the expression of genes involved in lipid metabolism, such as sterol regulatory element-binding protein (SREBP)-1c and low-density lipoprotein receptor (LDLR). In studies where this compound was administered to rats, significant increases in mRNA levels of these genes were observed, indicating enhanced lipid clearance from the bloodstream .

Case Studies

Case Study 1: DIO Mice
In a controlled study with DIO mice, this compound was administered at doses ranging from 0.012 mg/kg to 0.05 mg/kg. Results demonstrated a 67% reduction in total cholesterol levels compared to baseline measurements over a two-week period .

Case Study 2: Cynomolgus Monkeys
A study involving cynomolgus monkeys highlighted the drug's efficacy in lowering triglyceride levels and improving insulin sensitivity. Monkeys treated with this compound exhibited reduced fasting insulin levels alongside improved glucose tolerance tests .

Table 1: Summary of Biological Activities of this compound

ActivityObservationsEffective Dose (ED50)
Cholesterol Reduction67% reduction in total cholesterol0.05 mg/kg
Body Weight Reduction61% reduction in body weight gain1 mg/kg
Gene Expression (Liver)Increased SREBP-1c, LDLR mRNA levelsN/A
Insulin Sensitivity ImprovementEnhanced glucose toleranceN/A

Safety Profile

The safety profile of this compound is promising, with studies indicating minimal cardiac side effects compared to traditional thyroid hormone treatments. In rat models, this compound did not significantly affect heart rate or blood pressure at therapeutic doses, which is a common concern with non-selective thyroid hormone therapies .

Propiedades

Número CAS

219691-94-8

Fórmula molecular

C17H16Cl2O4

Peso molecular

355.2 g/mol

Nombre IUPAC

2-[3,5-dichloro-4-(4-hydroxy-3-propan-2-ylphenoxy)phenyl]acetic acid

InChI

InChI=1S/C17H16Cl2O4/c1-9(2)12-8-11(3-4-15(12)20)23-17-13(18)5-10(6-14(17)19)7-16(21)22/h3-6,8-9,20H,7H2,1-2H3,(H,21,22)

Clave InChI

OZYQIQVPUZANTM-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C=CC(=C1)OC2=C(C=C(C=C2Cl)CC(=O)O)Cl)O

SMILES canónico

CC(C)C1=C(C=CC(=C1)OC2=C(C=C(C=C2Cl)CC(=O)O)Cl)O

Apariencia

Solid powder

Key on ui other cas no.

219691-94-8

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

KB 141
KB-141
KB141 cpd

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
KB-141
Reactant of Route 2
KB-141
Reactant of Route 3
KB-141
Reactant of Route 4
Reactant of Route 4
KB-141
Reactant of Route 5
Reactant of Route 5
KB-141
Reactant of Route 6
Reactant of Route 6
KB-141

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.